REACTION_CXSMILES
|
C[Mg]Br.[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13]C)[C:6]=1C#N.C[CH2:16][O:17][CH2:18][CH3:19]>C1C=CC=CC=1>[CH3:10][C:9]([C:6]1[C:5]([F:4])=[CH:12][CH:11]=[CH:19][C:18]=1[O:17][CH3:16])=[O:13]
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Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)OC
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
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quenched slowly with saturated ammonium chloride (15 ml) and concentrated hydrochloric acid (1 ml)
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Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to give 0.55 g of a crude yellow material
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
is accomplished by vacuum column (eluting with 16% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
yielding 5
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1=C(C=CC=C1F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |